Tert-butyl 2-amino-3-pyrimidin-4-ylpropanoate
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Overview
Description
Tert-butyl 2-amino-3-pyrimidin-4-ylpropanoate: is an organic compound that features a tert-butyl ester group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-pyrimidin-4-ylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and 2-amino-4-chloropyrimidine.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The tert-butyl acrylate is reacted with 2-amino-4-chloropyrimidine in the presence of the base. The reaction mixture is stirred at elevated temperatures (typically around 80-100°C) for several hours to ensure complete conversion.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Tert-butyl 2-amino-3-pyrimidin-4-ylpropanoate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into its reduced forms.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides
Major Products Formed
Oxidation: Oxo derivatives of this compound
Reduction: Reduced forms of the compound, such as alcohols or amines
Substitution: Substituted pyrimidine derivatives with different functional groups
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-amino-3-pyrimidin-4-ylpropanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound in the development of new pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as stability, solubility, and bioactivity.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-pyrimidin-4-ylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-3-pyridin-4-ylpropanoate
- Tert-butyl 2-amino-3-pyrimidin-5-ylpropanoate
- Tert-butyl 2-amino-3-pyrimidin-6-ylpropanoate
Uniqueness
Tert-butyl 2-amino-3-pyrimidin-4-ylpropanoate is unique due to its specific substitution pattern on the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its tert-butyl ester group enhances its stability and solubility, making it particularly useful in various applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 2-amino-3-pyrimidin-4-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)9(12)6-8-4-5-13-7-14-8/h4-5,7,9H,6,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZYXXWDDFLJAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=NC=NC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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